3,4-Diamino-2-naphthoic acid
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Overview
Description
3,4-Diamino-2-naphthoic acid is an organic compound with the molecular formula C11H10N2O2. It is a derivative of naphthoic acid, characterized by the presence of two amino groups at the 3 and 4 positions on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, dye production, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diamino-2-naphthoic acid can be synthesized through several methods. One common approach involves the nitration of 2-naphthoic acid, followed by reduction to introduce the amino groups. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 3,4-dinitro-2-naphthoic acid. This intermediate is then reduced using a suitable reducing agent, such as iron powder or tin(II) chloride, in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be further reduced to form more reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin(II) chloride, and sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dinitro-2-naphthoic acid.
Reduction: Formation of more reduced derivatives, such as 3,4-diamino-2-naphthol.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
3,4-Diamino-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-diamino-2-naphthoic acid involves its interaction with various molecular targets and pathways. The amino groups on the naphthalene ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also act as a ligand for certain enzymes and receptors, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-naphthoic acid: Similar structure but with only one amino group.
4-Amino-2-naphthoic acid: Similar structure but with the amino group at the 4 position.
2-Naphthoic acid: The parent compound without any amino groups.
Uniqueness
3,4-Diamino-2-naphthoic acid is unique due to the presence of two amino groups at specific positions on the naphthalene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
3,4-diaminonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5H,12-13H2,(H,14,15) |
InChI Key |
DUAMCVGTJDUCDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N)N)C(=O)O |
Origin of Product |
United States |
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